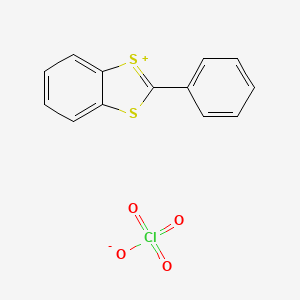
2-Phenyl-1,3-benzodithiol-1-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-1,3-benzodithiol-1-ium perchlorate is a chemical compound with the molecular formula C₁₃H₉S₂ClO₄ It is known for its unique structure, which includes a benzodithiolium core with a phenyl group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,3-benzodithiol-1-ium perchlorate typically involves the reaction of 2-phenyl-1,3-benzodithiol with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
2-Phenyl-1,3-benzodithiol+Perchloric acid→2-Phenyl-1,3-benzodithiol-1-ium perchlorate
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting provides a basis for potential scale-up processes. The reaction conditions, such as temperature, solvent, and concentration, would need to be optimized for industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-1,3-benzodithiol-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The phenyl group or other substituents on the benzodithiolium core can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Applications De Recherche Scientifique
2-Phenyl-1,3-benzodithiol-1-ium perchlorate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 2-Phenyl-1,3-benzodithiol-1-ium perchlorate involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of various complexes and intermediates, which can then undergo further reactions. The specific pathways and targets depend on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Phenyl-1,3-benzoxathiol-1-ium perchlorate
- 1,3-Benzodithiol-1-ium, 2-phenyl-, perchlorate
Uniqueness
2-Phenyl-1,3-benzodithiol-1-ium perchlorate is unique due to its specific arrangement of sulfur atoms and the presence of a phenyl group. This structure imparts distinct chemical properties that differentiate it from similar compounds, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
53755-88-7 |
|---|---|
Formule moléculaire |
C13H9ClO4S2 |
Poids moléculaire |
328.8 g/mol |
Nom IUPAC |
2-phenyl-1,3-benzodithiol-3-ium;perchlorate |
InChI |
InChI=1S/C13H9S2.ClHO4/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13;2-1(3,4)5/h1-9H;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
YQRWMWOWRFOPKN-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C2=[S+]C3=CC=CC=C3S2.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


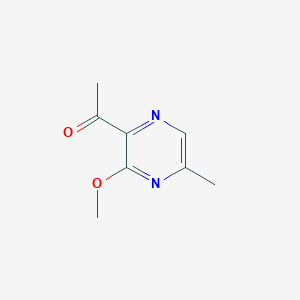
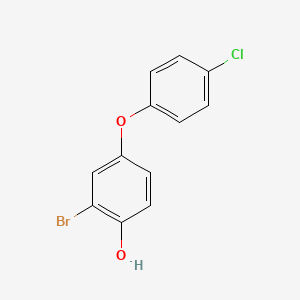
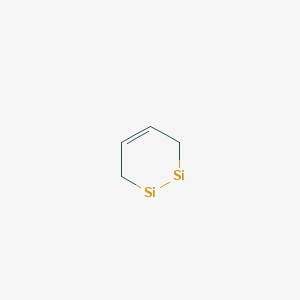
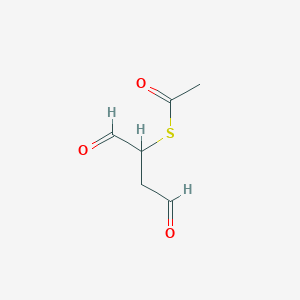
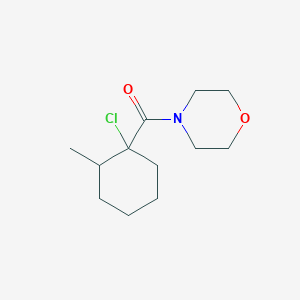
![1,2-Diethyl-4,5,6,7-tetraphenylspiro[2.4]hepta-1,4,6-triene](/img/structure/B14638174.png)
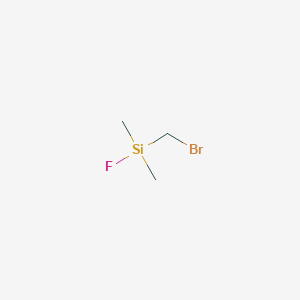

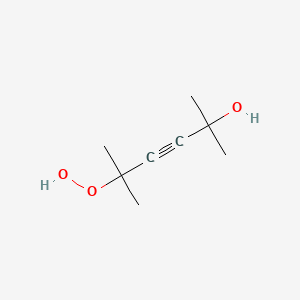

![Benzenemethanamine, 4-[(phenylmethyl)thio]-](/img/structure/B14638200.png)
![4-Methyl-6-[[2-[[(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-phenylmethyl]amino]ethylamino]-phenylmethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14638204.png)
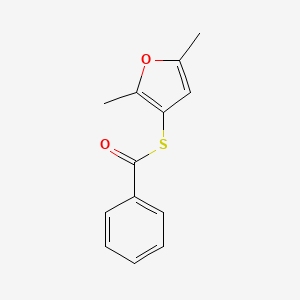
![2-Amino-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoic acid](/img/structure/B14638220.png)
